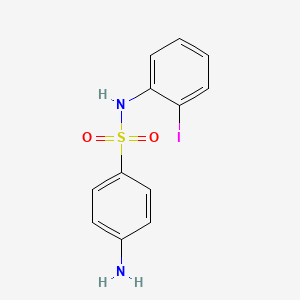
4-amino-N-(2-iodophenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(2-Iodophenyl)benzol-1-sulfonamid ist eine organische Verbindung, die zur Klasse der Sulfonamide gehört. Sulfonamide sind für ihre breite Palette an Anwendungen bekannt, insbesondere in der pharmazeutischen Chemie als antibakterielle Mittel. Diese Verbindung weist eine Aminogruppe, eine Iodophenylgruppe und eine Sulfonamidgruppe auf, was sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen macht.
Vorbereitungsmethoden
Die Synthese von 4-Amino-N-(2-Iodophenyl)benzol-1-sulfonamid kann durch verschiedene Methoden erreicht werden. Ein üblicher Ansatz beinhaltet die Reaktion von 2-Iod-Anilin mit Benzolsulfonylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin. Die Reaktion findet typischerweise unter milden Bedingungen statt und liefert das gewünschte Sulfonamidprodukt. Industrielle Produktionsmethoden können ähnliche Synthesewege umfassen, sind jedoch für die Großproduktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
4-Amino-N-(2-Iodophenyl)benzol-1-sulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatomen kann durch andere funktionelle Gruppen substituiert werden, indem Reagenzien wie Natriumazid oder Kaliumcyanid verwendet werden.
Oxidation und Reduktion: Die Aminogruppe kann unter Verwendung geeigneter Oxidations- oder Reduktionsmittel zu einer Nitrogruppe oxidiert oder zu einem Amin reduziert werden.
Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen mit Diazoniumsalzen teilnehmen, um Azoverbindungen zu bilden.
Häufige Reagenzien und Bedingungen für diese Reaktionen sind:
Substitution: Natriumazid, Kaliumcyanid, DMF als Lösungsmittel und erhöhte Temperaturen.
Oxidation: Kaliumpermanganat oder Wasserstoffperoxid in saurem oder basischem Medium.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(2-Iodophenyl)benzol-1-sulfonamid hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird als Vorläufer zur Synthese verschiedener pharmazeutischer Verbindungen verwendet, insbesondere solcher mit antibakteriellen Eigenschaften.
Biologische Studien: Die Verbindung wird in Studien im Zusammenhang mit Enzyminhibition und Proteinbindung aufgrund ihrer Sulfonamidgruppe eingesetzt.
Industrielle Anwendungen: Es dient als Zwischenprodukt bei der Herstellung von Farbstoffen, Pigmenten und anderen organischen Materialien.
Wirkmechanismus
Der Wirkmechanismus von 4-Amino-N-(2-Iodophenyl)benzol-1-sulfonamid beinhaltet seine Wechselwirkung mit biologischen Zielstrukturen wie Enzymen. Die Sulfonamidgruppe ahmt die Struktur von Para-Aminobenzoesäure (PABA) nach, so dass sie Enzyme wie Dihydropteroatsynthase hemmen kann. Diese Hemmung stört die Synthese von Folsäure, die für das Wachstum und die Vermehrung von Bakterien unerlässlich ist, wodurch ihre antibakterielle Wirkung entfaltet wird.
Wissenschaftliche Forschungsanwendungen
4-amino-N-(2-iodophenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for synthesizing various pharmaceutical compounds, particularly those with antibacterial properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other organic materials.
Wirkmechanismus
The mechanism of action of 4-amino-N-(2-iodophenyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting its antibacterial effects.
Vergleich Mit ähnlichen Verbindungen
4-Amino-N-(2-Iodophenyl)benzol-1-sulfonamid kann mit anderen Sulfonamidverbindungen wie:
Sulfamethazin: In der Veterinärmedizin für seine antibakteriellen Eigenschaften eingesetzt.
Sulfadiazin: In Kombination mit Pyrimethamin zur Behandlung von Toxoplasmose eingesetzt.
4-Amino-N-(4,6-Dimethylpyrimidin-2-yl)benzolsulfonamid: Bekannt für seinen Einsatz bei der Behandlung von bakteriellen Infektionen.
Die Einzigartigkeit von 4-Amino-N-(2-Iodophenyl)benzol-1-sulfonamid liegt in seiner Iodophenylgruppe, die im Vergleich zu anderen Sulfonamiden eine eindeutige Reaktivität und ein Potenzial für weitere Funktionalisierung bietet.
Eigenschaften
Molekularformel |
C12H11IN2O2S |
|---|---|
Molekulargewicht |
374.20 g/mol |
IUPAC-Name |
4-amino-N-(2-iodophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11IN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2 |
InChI-Schlüssel |
JBBBKZVJYLFEAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



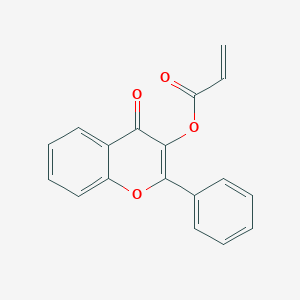
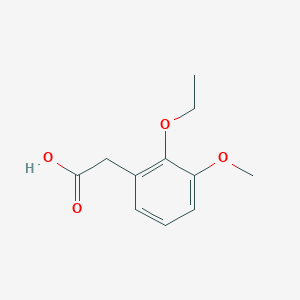


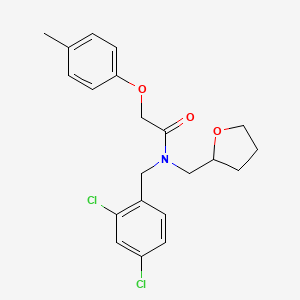
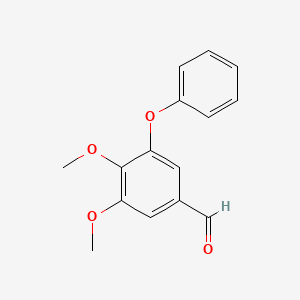
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)

![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)
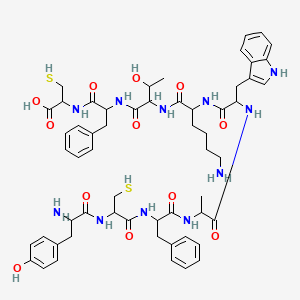

![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)
